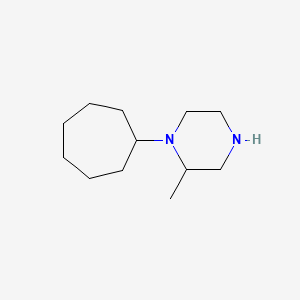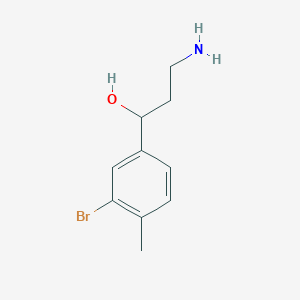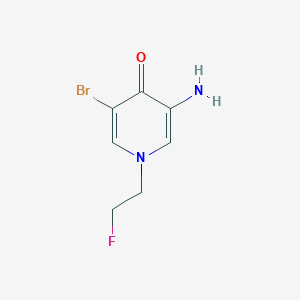![molecular formula C11H13N3O2 B13188305 N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide CAS No. 143417-42-9](/img/structure/B13188305.png)
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is an organic compound with a complex structure that includes a hydrazine group, a phenyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenylhydrazine with acetoacetic ester to form the intermediate compound.
Hydrazinolysis: The intermediate is then subjected to hydrazinolysis, where hydrazine is used to replace the ester group with a hydrazine group.
Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers.
Wirkmechanismus
The mechanism of action of N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]benzamide
- N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]propionamide
Uniqueness
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
143417-42-9 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7+ |
InChI-Schlüssel |
XNNGXWQPISXVFG-JXMROGBWSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1)/C(=O)NN |
Kanonische SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)


![(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13188302.png)
![5-[(Ethylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13188303.png)
![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)




